molecular formula C6H5ClN2O3 B1589394 6-Chloro-2-methoxy-3-nitropyridine CAS No. 40851-91-0

6-Chloro-2-methoxy-3-nitropyridine

Cat. No. B1589394
CAS RN: 40851-91-0
M. Wt: 188.57 g/mol
InChI Key: OVVBXVJFGCFEFK-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 . It is a solid substance and is used as a reagent in the Suzuki and Negishi coupling reactions .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methoxy-3-nitropyridine is planar . The three Cartesian displacements of the 17 atoms provide 45 internal modes . All 45 fundamental vibrations are active in both IR and Raman .


Chemical Reactions Analysis

6-Chloro-2-methoxy-3-nitropyridine is a reagent in the Suzuki and Negishi coupling reactions . It is also used as a fine chemical intermediate .


Physical And Chemical Properties Analysis

6-Chloro-2-methoxy-3-nitropyridine has a density of 1.4±0.1 g/cm3 . It has a boiling point of 284.8±35.0 °C at 760 mmHg . The flash point is 126.0±25.9 °C .

Scientific Research Applications

Synthesis and Derivatives

  • 6-Chloro-2-methoxy-3-nitropyridine serves as a starting material in the synthesis of various derivatives, as evidenced by the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine, showing the versatility of this compound in chemical synthesis (Fan Kai-qi, 2009).
  • The molecule has also been used in the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, indicating its role in complex nitration and substitution processes (C. Jun, 2007).

Chemical Reactions and Modifications

  • Oxidative methylamination processes involving nitropyridines, including derivatives of 3-nitropyridine like 6-Chloro-2-methoxy-3-nitropyridine, demonstrate its reactivity and potential applications in synthetic organic chemistry (B. Szpakiewicz & Marian Wolniak, 1999).
  • The molecule is also involved in reactions leading to the synthesis of 2-Amino-6-methoxy-3-nitropyridine, highlighting its usefulness in producing amino derivatives (Song Guo-qiang, 2008).

Spectroscopic Analysis and Physical Properties

  • Spectroscopic and X-ray analyses of derivatives like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile reveal the molecule's structural and electronic characteristics, which are crucial in understanding its chemical behavior and potential applications (Marijana Jukić et al., 2010).

Advanced Material Applications

  • Research on 2-amino-6-methoxy-3-nitropyridine indicates potential applications in non-linear optical materials, given its high non-linear optical activity. This suggests possible uses in the development of new optical materials, a field that often intersects with advanced electronics and photonics (S. Premkumar et al., 2015).

Safety And Hazards

6-Chloro-2-methoxy-3-nitropyridine is harmful in contact with skin and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate a GHS07 signal word warning .

properties

IUPAC Name

6-chloro-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-4(9(10)11)2-3-5(7)8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVBXVJFGCFEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444995
Record name 6-CHLORO-2-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxy-3-nitropyridine

CAS RN

40851-91-0
Record name 6-CHLORO-2-METHOXY-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (684 mg, 28.49 mmol) in xylene (100 ml), methanol (0.98 ml, 25.9 mmol) in xylene (30 ml) was added under nitrogen. The mixture was stirred for 20 min. A solution of 2,6-dichloro-3-nitropyridine (5.0 g, 25.9 mmo) in xylene (100 ml) was added to the reaction mixture and stirred at room temperature overnight. Water (50 ml) was added and the organic layer was separated. The organics was washed with water (1×50 ml) and brine (2×50 ml), dried, and concentrated in vacuo. The crude product was purified by flash chromatography (10:1 methylene chloride and acetone) to provide the desired compound, 6-chloro-2-methoxy-3-nitro-pyridine, as the only isomer as light yellow solid (90%).
Quantity
684 mg
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2 CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. aq. NaHCO3(2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
[Compound]
Name
CO3
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Sodium methoxide (2.8 g) was added to a solution of 2,6-dichloro-3-nitropyridine (10 g) in THF (100 mL) at 0° C., and the reaction solution was stirred at room temperature for 13 hours. A saturated ammonium chloride solution and ethyl acetate were added to the reaction solution, and the organic layer was separated. The resulting organic layer was washed with brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 6.49 g of the title compound. The property value of the compound is as follows.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A slurry of 2,6-dichloro-3-nitropyridine (92%, 9.9 g, 47 mmol) and K2CO3 powder (6.5 g, 47 mmol) in methanol (100 mL) was stirred for a week at RT. The reaction was filtered and concentrated. The residue was partitioned in ethyl acetate and 60% sat. aq. NaHCO3. The organic solution was washed with 60% sat. ag. NaHCO3 (2×), H2O, then sat. aq. NaCl, dried (MgSO4) and concentrated to afford 2-chloro-6-methoxy-5-nitropyridine and 2-chloro-6-methoxy-3-nitropyridine (8.9 g, 100%) as a light yellow solid: 1H NMR (CDCl3, 300 MHz, ppm) 8.31 (d, 8.3 Hz, 1H), 8.28 (d, 8.9 Hz, 1H), 7.10 (d, 8.3 Hz, 1H), 6.82 (d, 8.9 Hz, 1H), 4.15 (s, 3H), 4.06 (s, 3H).
Quantity
9.9 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Guo, D Zuo, J Zhang, L Xing, W Gou, F Jiang… - European Journal of …, 2018 - Elsevier
To identify ALK and ROS1 dual inhibitors conferring resistance to ALK secondary mutations, especially ‘gatekeeper’ L1196 M and the most predominant ceritinib-resistant G1202R …
Number of citations: 16 www.sciencedirect.com
L Xing, T Jing, J Zhang, M Guo, X Miao, F Jiang… - Bioorganic …, 2018 - Elsevier
Aiming to develop promising ALK inhibitors, two series of N 2 -(2-alkyoxy-6-aliphatic aminopyridin-3-yl)-2,4-diaminepyrimidine derivatives (22a-x and 23a-d) were designed according …
Number of citations: 4 www.sciencedirect.com
S Liu, F Wang, J Yang, G Su, Z Cao… - Archiv der …, 2023 - Wiley Online Library
In light of the cocrystal structure of ceritinib with anaplastic lymphoma kinase (ALK) WT protein, a series of novel 2,4‐diarylaminopyrimidine analogs (L1–L25) bearing a typical …
Number of citations: 3 onlinelibrary.wiley.com
Y Qi, L Xu, Z Li, P Gong, T Hu, B Yin, M Qin… - New Journal of …, 2020 - pubs.rsc.org
… Aromatic nucleophilic substitution of chlorine in 4-chloro-2-methoxy-1-nitrobenzene or 6-chloro-2-methoxy-3-nitropyridine by secondary amines was readily achieved in DMF at 40 C. …
Number of citations: 3 pubs.rsc.org

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